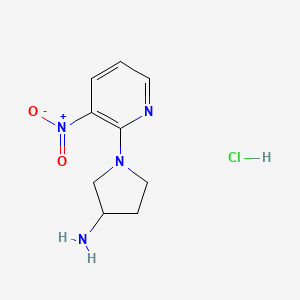

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Description

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chiral organic compound featuring a pyrrolidine ring linked to a 3-nitropyridinyl group. The compound exists in enantiomeric forms, such as (R)- and (S)-configurations, which are critical for applications in asymmetric synthesis and pharmaceutical research. Its molecular formula is C₉H₁₁ClN₄O₂ (derived from and ), with a molecular weight of 242.67 g/mol. This compound is utilized in the development of chiral derivatizing agents (CDAs) and as a precursor for pharmacologically active molecules .

Properties

IUPAC Name |

1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPXMCOLNKQQPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the reaction of 3-nitropyridine with pyrrolidine under specific conditions. One common method includes the use of a Buchwald–Hartwig arylamination reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reaction is carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or dimethyl sulfoxide.

Major Products Formed:

Reduction: 1-(3-Aminopyridin-2-yl)pyrrolidin-3-amine.

Substitution: Various substituted pyrrolidin-3-amines depending on the nucleophile used.

Scientific Research Applications

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors in biological systems. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

1-(3-Nitropyridin-2-yl)piperidin-4-amine Hydrochloride

N-(Piperidin-3-ylmethyl)pyridin-2-amine Hydrochloride

- Molecular Formula : C₁₁H₁₈ClN₃

- Molecular Weight : 227.73 g/mol

- CAS : 259680-37-0

- Key Differences : Incorporates a methylene linker between the piperidine and pyridine rings. The absence of a nitro group reduces electrophilicity, favoring applications in neurotransmitter research .

Substituent Variations on the Aromatic Ring

(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride

1-(3-Methoxy-4-nitrophenyl)pyrrolidin-3-amine Hydrochloride

- Molecular Formula : C₁₁H₁₄ClN₃O₃

- Molecular Weight : 271.70 g/mol

- CAS : 1417793-05-5

Stereochemical Variants

(S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine Hydrochloride

(R)-1-(4-Fluoro-2-nitrophenyl)pyrrolidin-3-amine Hydrochloride

Functional Group Replacements

1-((2-Nitrophenyl)sulfonyl)pyrrolidin-3-amine Hydrochloride

1-(Methylsulfonyl)pyrrolidin-3-amine Hydrochloride

- Molecular Formula : C₅H₁₃ClN₂O₂S

- Molecular Weight : 200.68 g/mol

- CAS : 1190044-27-9

- Key Differences : Methylsulfonyl group enhances hydrogen-bond acceptor capacity, useful in kinase inhibitor design .

Research Implications

The structural diversity among these analogs highlights the importance of:

- Ring Size : Piperidine vs. pyrrolidine influences conformational flexibility and target engagement.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro, sulfonyl) modulate reactivity and solubility.

- Stereochemistry : Enantiomers exhibit distinct pharmacological profiles, necessitating chiral resolution techniques .

Biological Activity

1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride, with the molecular formula C₉H₁₃ClN₄O₂ and a molecular weight of approximately 244.68 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a pyrrolidine ring and a nitropyridine moiety, which may confer specific pharmacological properties.

The biological activity of this compound primarily stems from its interactions with various biological targets. Notably, it has been identified as a potential inhibitor of deubiquitylating enzymes (DUBs), which are crucial for regulating protein degradation and cellular signaling pathways. This inhibition can influence several disease processes, particularly those related to cancer and neurodegenerative disorders.

Biological Targets

The compound has shown interactions with multiple biological targets involved in signal transduction pathways. Here are some key findings regarding its biological targets:

| Biological Target | Function | Implications |

|---|---|---|

| Deubiquitylating Enzymes (DUBs) | Regulate protein degradation and signaling | Potential therapeutic applications in cancer and neurodegeneration |

| Enzymes/Receptors | May inhibit or activate specific functions | Influences various metabolic and signaling pathways |

Research Findings

Recent studies have demonstrated the compound's efficacy in modulating biological pathways. For instance, interaction studies have shown that it can effectively inhibit DUBs, leading to alterations in protein turnover and cellular responses.

Case Studies

- Cancer Research : In vitro studies indicate that this compound can reduce the viability of cancer cell lines by inducing apoptosis through DUB inhibition. This suggests its potential use as an anticancer agent.

- Neurodegenerative Disorders : The compound has also been investigated for its effects on neurodegenerative models, where it demonstrated protective effects against protein misfolding, a common feature in conditions like Alzheimer's disease.

Synthesis and Structural Features

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving suitable precursors.

- Introduction of the Nitropyridine Group : Nitration reactions are employed to incorporate the nitropyridine moiety.

- Hydrochloride Formation : The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt.

The structural characteristics of this compound are crucial for its biological activity, as they influence its binding affinity to target proteins.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Nitropyridine | Nitro group on a pyridine ring | Used as a precursor in various syntheses |

| Pyrrolidine Derivatives | Similar cyclic structure | Varying substituents lead to different activities |

| 1-(2-Pyridyl)ethylamine | Contains a pyridine ring without nitro group | Different pharmacological profiles |

These comparisons highlight how variations in structure can lead to significant differences in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.